Duocarmycin GA
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Overview
Description
Duocarmycin GA is a member of the duocarmycin family, a series of related natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to tumor cell death .
Preparation Methods
The synthesis of duocarmycin GA involves several steps, including the formation of the cyclopropapyrroloindole core, which is responsible for its DNA alkylating activity . One common synthetic route involves the sequential coupling and cyclization reactions between aryl halides and methyl propiolate . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives
Chemical Reactions Analysis
Duocarmycin GA undergoes several types of chemical reactions, including:
Substitution: The synthesis of this compound involves substitution reactions, such as the palladium-catalyzed Mizoroki-Heck reaction.
Cyclization: The formation of the cyclopropapyrroloindole core involves cyclization reactions.
Common reagents used in these reactions include aryl halides, methyl propiolate, and palladium catalysts . The major products formed from these reactions are the cyclopropapyrroloindole derivatives, which are essential for the biological activity of this compound .
Scientific Research Applications
Duocarmycin GA has several scientific research applications, including:
Mechanism of Action
Duocarmycin GA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The molecular targets of this compound are the AT-rich sites of the DNA minor groove . The pathways involved in its mechanism of action include DNA damage response pathways and apoptosis .
Comparison with Similar Compounds
Duocarmycin GA is similar to other compounds in the duocarmycin family, such as duocarmycin A, duocarmycin SA, and CC-1065 . These compounds share the cyclopropapyrroloindole core and exhibit similar DNA alkylating activity . this compound is unique in its specific structure and the particular DNA sequences it targets . Other similar compounds include adozelesin, bizelesin, and carzelesin, which are synthetic analogs of duocarmycins and have been investigated for their anticancer properties .
Properties
Molecular Formula |
C26H25ClN4O3 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C26H25ClN4O3/c1-30(2)14-24(33)28-17-8-7-15-9-21(29-20(15)10-17)26(34)31-13-16(12-27)25-19-6-4-3-5-18(19)23(32)11-22(25)31/h3-11,16,29,32H,12-14H2,1-2H3,(H,28,33)/t16-/m1/s1 |
InChI Key |
KIRMXYXWPGUZLM-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |
Origin of Product |
United States |
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